molecular formula C7H5BrN2O5 B188455 1-Bromo-5-methoxy-2,4-dinitrobenzene CAS No. 181995-71-1

1-Bromo-5-methoxy-2,4-dinitrobenzene

Cat. No.: B188455
CAS No.: 181995-71-1
M. Wt: 277.03 g/mol
InChI Key: SYWWRIKZBWQUGY-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O5 It is a derivative of benzene, featuring bromine, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 1-Bromo-5-methoxy-2,4-dinitrobenzene typically involves multiple steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, often using methanol and a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to minimize by-products.

Chemical Reactions Analysis

1-Bromo-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other substituted benzene derivatives.

    Biology: The compound serves as a substrate in enzyme assays, such as those involving glutathione S-transferase.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2,4-dinitrobenzene involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like endoplasmic reticulum oxidase 1 (ERO1) by forming thiol adducts, thereby affecting protein folding and glycosylation pathways.

    Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

1-Bromo-5-methoxy-2,4-dinitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4-dinitrobenzene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    2,4-Dinitrophenol: Lacks the bromine and methoxy groups, resulting in different chemical properties and applications.

    1-Bromo-3,5-dinitrobenzene:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

1-bromo-5-methoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWRIKZBWQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398287
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181995-71-1
Record name 1-Bromo-5-methoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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